molecular formula C18H27N3S B11504174 2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione

2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B11504174
M. Wt: 317.5 g/mol
InChI Key: VYTAONWKLRDLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazole ring fused with a spiro decane structure, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of a cyclic ketone with thiosemicarbazide in the presence of a catalytic amount of an acidic ionic liquid, such as [(Py)2SO][HSO4]2, in ethanol at room temperature. This method is known for its high yield and eco-friendly nature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thioether derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the spiro structure .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
  • 2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives

Uniqueness

What sets 2-(3,4-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione apart from similar compounds is its unique spiro structure and the presence of multiple methyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H27N3S

Molecular Weight

317.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C18H27N3S/c1-12-9-17(4,5)11-18(10-12)19-16(22)21(20-18)15-7-6-13(2)14(3)8-15/h6-8,12,20H,9-11H2,1-5H3,(H,19,22)

InChI Key

VYTAONWKLRDLIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)NC(=S)N(N2)C3=CC(=C(C=C3)C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.